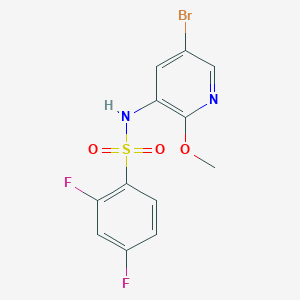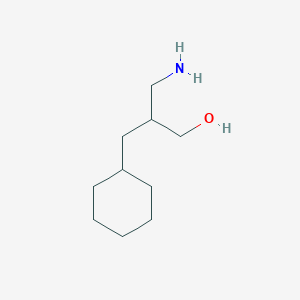
3-Amino-2-(cyclohexylmethyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(cyclohexylmethyl)propan-1-ol, also known as CHAMP, is an organic compound consisting of a cyclohexylmethyl group linked to an amine group. This compound has recently been gaining attention for its potential applications in scientific research and laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research has shown that certain derivatives of 3-amino-propan-1-ol, including compounds similar to 3-Amino-2-(cyclohexylmethyl)propan-1-ol, exhibit substantial cardioselectivity as beta-adrenoceptor blocking agents. These compounds were found to have a higher affinity for beta-1 adrenoceptors, particularly in rat ventricular muscle, indicating potential uses in cardiovascular therapeutics (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Inhibition of Carbon Steel Corrosion
Tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol (similar to 3-Amino-2-(cyclohexylmethyl)propan-1-ol), have been studied for their role in inhibiting the corrosion of carbon steel. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and showing high inhibition efficiencies (Gao, Liang, & Wang, 2007).
Development of Poly(Ether Imine) Dendrimers
A study focused on the synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, which is structurally related to 3-Amino-2-(cyclohexylmethyl)propan-1-ol. These dendrimers were found to be non-toxic and hold potential for biological applications due to their ability to carry functional groups like alcohol, amine, nitrile, ester, or carboxylic acid (Krishna, Jain, Tatu, & Jayaraman, 2005).
Synthesis of Cyclic Polyamines for Drug and Gene Delivery
Another application involves the synthesis of cyclic polyamines from 3-amino-propan-1-ol, aiming at the development of multifunctional polycationic polyamines used in drug and gene delivery. This study highlighted the potential of utilizing various amino alcohols as substrates for the synthesis of polyamines (Cassimjee, Marin, & Berglund, 2012).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-cyclohexylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHZSGGXVXGEAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(cyclohexylmethyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

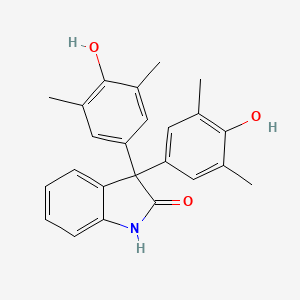
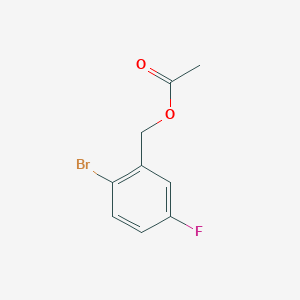
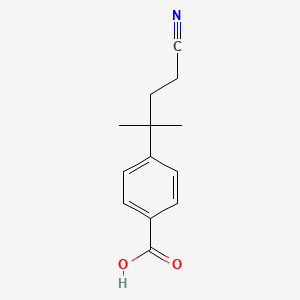
![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)
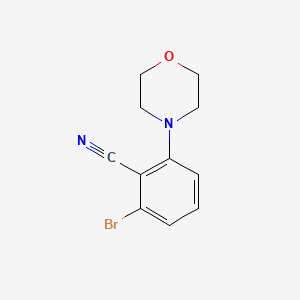
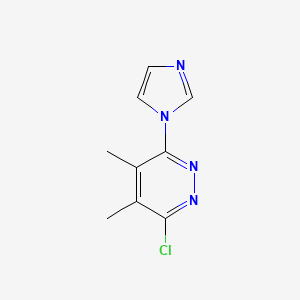
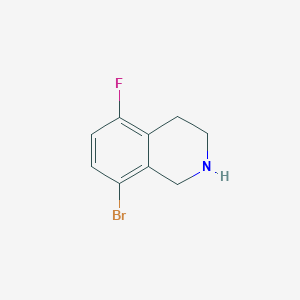
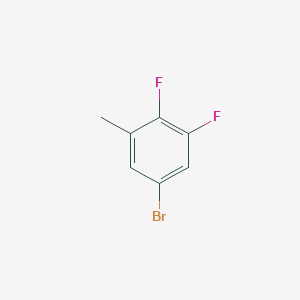
![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
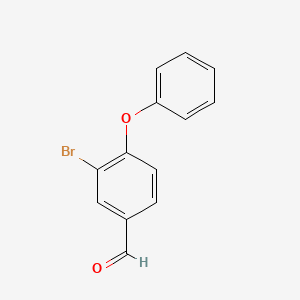

![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)
